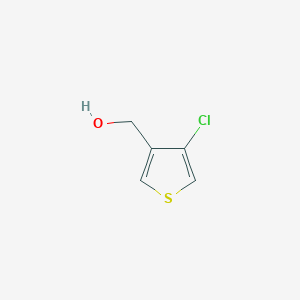
2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is an organic compound notable for its intricate molecular structure and functional applications. The presence of the fluorine atoms and the pyridazinyl moiety grants the compound unique chemical reactivity and potential utility in various scientific fields.
Synthetic routes and reaction conditions:
Route 1: Involves the initial reaction between 2,4-difluorobenzoyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline under anhydrous conditions, typically in the presence of a base like triethylamine, resulting in the formation of this compound.
Route 2: Uses palladium-catalyzed cross-coupling reactions, where 2,4-difluorophenylboronic acid is coupled with 3-(6-methylpyridazin-3-yloxy)iodobenzene under Suzuki conditions.
Industrial production methods:
Larger-scale productions usually employ automated continuous flow reactors for better reaction control and yield optimization.
Solvent recycling and waste minimization strategies are crucial in industrial settings to ensure sustainability.
Types of reactions it undergoes:
Oxidation: Undergoes oxidation to form quinonoid structures, influenced by the electron-donating effects of the pyridazinyl group.
Reduction: The amide bond in the compound can be selectively reduced to produce the corresponding amine.
Substitution: Exhibits high reactivity in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major products formed:
Oxidation forms phenolic or quinonoid structures.
Reduction results in the corresponding amine and alcohol derivatives.
Substitution leads to various substituted derivatives based on the nucleophile used.
科学的研究の応用
The compound finds diverse applications:
Chemistry: Utilized as a building block in organic synthesis for developing new pharmaceuticals.
Biology: Studies focus on its interactions with enzymes and receptors, potentially identifying new biological pathways.
Medicine: Explored for its potential use in drug design, particularly in targeting specific receptors or enzymes.
Industry: Applied in materials science for developing new polymers and coatings due to its unique chemical properties.
Mechanism by which the compound exerts its effects:
Interacts with specific molecular targets through hydrogen bonding and π-π interactions.
The fluorine atoms enhance its binding affinity to certain enzymes and receptors.
Molecular targets and pathways involved:
The compound targets enzymes involved in metabolic pathways, potentially inhibiting their function.
Its interactions with cell receptors can modulate signal transduction pathways.
類似化合物との比較
2,4-Difluoro-N-phenylbenzamide
N-(3-(6-Methylpyridazin-3-yl)oxy)phenyl)benzamide
2,4-Dichloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
There you have it—a deep dive into the intricacies of 2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. It's quite the mouthful, but it's also a fascinating compound with so many layers.
特性
IUPAC Name |
2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDBMVNPEOFZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2966878.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)


![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

![4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2966891.png)


![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
